3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile
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Overview
Description
3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile: is a chemical compound with the molecular formula C14H7IN2 and a molecular weight of 330.12 g/mol . This compound is known for its unique structure, which includes an iodine atom, a pyridin-2-ylethynyl group, and a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile typically involves the coupling of 3-iodobenzonitrile with 2-ethynylpyridine. This reaction is often carried out using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling . The reaction conditions generally include the use of a palladium catalyst, a copper co-catalyst, and a base in an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Oxidation and Reduction Reactions: The pyridin-2-ylethynyl group can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used in Sonogashira coupling.
Bases: Such as triethylamine or potassium carbonate.
Solvents: THF, DMF, or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile is not fully understood. its structure suggests that it can interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
3-Iodo-5-(2-pyridinylethynyl)benzonitrile: A closely related compound with similar structural features.
3,5-Disubstituted Thiazolylethynylbenzenes: These compounds share the ethynylbenzene core and have been studied for their biological activities.
Uniqueness: 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile stands out due to its specific combination of an iodine atom, a pyridin-2-ylethynyl group, and a benzonitrile moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
3-iodo-5-(2-pyridin-2-ylethynyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7IN2/c15-13-8-11(7-12(9-13)10-16)4-5-14-3-1-2-6-17-14/h1-3,6-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOQCNSDOIOLDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CC2=CC(=CC(=C2)I)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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